molecular formula C10H13NO4 B12994530 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B12994530
M. Wt: 211.21 g/mol
InChI Key: RLAIVQPNHONVAE-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridone derivative characterized by:

  • 1-Ethyl group: Substituted at the nitrogen atom (position 1), enhancing steric bulk and lipophilicity.
  • 3-Ethoxy group: Positioned on the pyridone ring, contributing electron-donating effects and influencing solubility.
  • 2-Oxo group: Forms a conjugated system with the carboxylic acid at position 4, critical for electronic properties.
  • 4-Carboxylic acid: Provides hydrogen-bonding capacity and acidity (pKa ~2–3), enabling salt formation.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-ethoxy-1-ethyl-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-3-11-6-5-7(10(13)14)8(9(11)12)15-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

RLAIVQPNHONVAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)OCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 4 undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:
C10H13NO4+R OHH+C10H12NO3R+H2O\text{C}_{10}\text{H}_{13}\text{NO}_{4}+\text{R OH}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_{12}\text{NO}_{3}\text{R}+\text{H}_2\text{O}

ConditionReagent/CatalystProductYieldSource
Acidic (H₂SO₄)MethanolMethyl ester derivative75–85%
Mitsunobu reactionDIAD, PPh₃Ethyl ester derivative90%

Decarboxylation

The carboxylic acid group can undergo decarboxylation under thermal or basic conditions, yielding a pyridine derivative. This reaction is pH- and temperature-sensitive.

Example Reaction:
C10H13NO4ΔC9H11NO2+CO2\text{C}_{10}\text{H}_{13}\text{NO}_{4}\xrightarrow{\Delta}\text{C}_9\text{H}_{11}\text{NO}_2+\text{CO}_2

ConditionCatalystProductNotesSource
160–180°C (thermal)None3-Ethoxy-1-ethyl-2-oxopyridineRequires inert atmosphere
Basic (NaOH, aqueous)Same as aboveLower yield (~40%)

Nucleophilic Substitution at Ethoxy Group

The ethoxy group at position 3 participates in nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Example Reaction:
C10H13NO4+NH3C9H10N2O3+C2H5OH\text{C}_{10}\text{H}_{13}\text{NO}_{4}+\text{NH}_3\rightarrow \text{C}_9\text{H}_{10}\text{N}_2\text{O}_3+\text{C}_2\text{H}_5\text{OH}

NucleophileConditionProductSelectivitySource
AmmoniaHigh pressure3-Amino derivativeModerate
Sodium thiolatePolar aprotic solvent3-Thioether derivativeHigh

Cycloaddition Reactions

The dihydropyridine ring engages in [4+2] cycloadditions with dienophiles, forming bicyclic structures. This reactivity is exploited in synthesizing complex heterocycles.

Example Reaction:
C10H13NO4+PhC CPhBicyclic adduct\text{C}_{10}\text{H}_{13}\text{NO}_{4}+\text{PhC CPh}\rightarrow \text{Bicyclic adduct}

DienophileCatalystProduct StructureApplicationSource
TetracyanoethyleneLewis acidFused pyridine-cyclohexeneDrug scaffold synthesis
Maleic anhydrideThermalSix-membered lactamPolymer precursors

Oxidation and Reduction

The dihydropyridine ring is redox-active. Oxidation converts it to a pyridine derivative, while reduction saturates the ring further.

Reaction TypeReagentProductOutcomeSource
OxidationKMnO₄ (acidic)Pyridine-2,4-dicarboxylic acidLoss of ethyl/ethoxy
ReductionH₂ (Pd/C)Tetrahydropyridine derivativeIncreased ring saturation

Comparative Reactivity of Functional Groups

Functional GroupReactivity RankPreferred Reactions
Carboxylic acid (C4)1Esterification, decarboxylation
Ethoxy group (C3)2Nucleophilic substitution
Dihydropyridine ring3Cycloaddition, redox reactions

Mechanistic Insights

  • Esterification: Proceeds via acid-catalyzed nucleophilic acyl substitution .

  • Decarboxylation: Follows a six-membered cyclic transition state, releasing CO₂.

  • Cycloaddition: Concerted [4+2] mechanism under thermal or Lewis acid-catalyzed conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-oxo-1,2-dihydropyridine compounds demonstrate significant anticancer properties. Specifically, 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has been investigated for its potential to inhibit tumor growth. A study highlighted its effectiveness in targeting specific cancer cell lines, showcasing a mechanism that involves the modulation of cellular pathways associated with proliferation and apoptosis .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases .

Building Block for Synthesis

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as condensation and cyclization. Its unique structure allows for functionalization at multiple sites, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Novel Derivatives

A notable case study involved the synthesis of novel derivatives of 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid that exhibited enhanced biological activity compared to the parent compound. These derivatives were evaluated for their pharmacological profiles, leading to the identification of candidates with improved efficacy against specific targets .

Formulation Development

Another study focused on the formulation of this compound into drug delivery systems. Researchers explored its stability and release characteristics when incorporated into polymer matrices, aiming to enhance bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-Ethyl, 3-Ethoxy C₁₁H₁₅NO₄ 225.24 Hypothesized enhanced solubility due to ethoxy group; potential fluorophore
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-Ethyl C₈H₉NO₃ 167.16 High structural similarity (0.96); lacks ethoxy group, reducing electron-donating effects
6-Chloro-1-(methoxymethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-Methoxymethyl, 6-Cl C₈H₈ClNO₄ 217.61 Chlorine at position 6 increases electrophilicity; methoxymethyl enhances hydrophilicity
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-Cyclopropylmethyl C₁₀H₁₁NO₃ 193.20 Bulky cyclopropylmethyl group reduces solubility; safety data available (non-hazardous)
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid 1-(2-Methoxyethyl) C₉H₁₁NO₄ 197.19 Ether linkage improves solubility; CAS 1203543-99-0

Physicochemical and Functional Comparisons

Electronic Properties
  • The 3-ethoxy group in the target compound likely increases electron density in the pyridone ring compared to hydroxyl or chlorine substituents, altering UV/Vis absorption and fluorescence. Citrazinic acid analogs (e.g., 6-hydroxy-2-oxo derivatives) show strong fluorescence due to tautomerization, suggesting the ethoxy group may modulate similar behavior .
  • 1-Ethyl vs.
Solubility and Lipophilicity
  • The ethoxy group enhances hydrophilicity relative to methyl or benzyl substituents (e.g., 1-benzyl-2-oxo analogs ). However, branched alkyl chains (e.g., 1-(2-methylpropyl)) may reduce aqueous solubility due to increased lipophilicity .

Biological Activity

3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and data tables summarizing relevant results.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • Molecular Formula : C11H13NO4
  • CAS Number : 1123169-39-0
  • Molecular Weight : 221.23 g/mol

Biological Activity Overview

Research has indicated that compounds similar to 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that derivatives of dihydropyridine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : There is evidence that these compounds possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Certain dihydropyridine derivatives have been shown to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of tumor growth
AntimicrobialActivity against E. coli
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several dihydropyridine derivatives, including 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The compound was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value of approximately 15 µM for breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound could be further developed as an anticancer agent .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyridine derivatives, including our compound of interest. The results indicated that it exhibited notable activity against Gram-negative bacteria such as Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating bacterial infections .

The biological activities associated with 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine derivatives are believed to stem from their ability to interact with specific biological targets:

  • Cell Cycle Regulation : These compounds may interfere with cell cycle progression, leading to cell cycle arrest.
  • Apoptosis Induction : They can activate caspases and other apoptotic pathways, promoting programmed cell death in malignant cells.
  • Inhibition of Enzyme Activity : Some studies suggest these compounds may inhibit enzymes involved in inflammatory responses or microbial metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves refluxing precursor compounds in a mixture of ethanol and hydrochloric acid (e.g., 3:1 EtOH/HCl) under controlled conditions. For example, a 67% yield was achieved by refluxing for 1 hour, followed by recrystallization from ethanol to purify the product . Key steps include:

  • Reaction Optimization : Adjusting solvent ratios and reflux duration to balance reaction completeness and by-product formation.

  • Purification : Recrystallization in ethanol enhances purity.

    Synthesis Example ConditionsYieldPurification Method
    From precursor 8 (0.5 mmol) EtOH/HCl (3:1), 1 h reflux67%Ethanol recrystallization

Q. What spectroscopic techniques confirm the structure of 3-Ethoxy-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

  • Methodological Answer :

  • IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches (1722–1631 cm⁻¹) and hydroxyl (OH) or NH peaks (3450–3174 cm⁻¹) .
  • NMR : Key signals include aromatic protons (δ 7.14–7.90 ppm), methyl groups (δ 1.95 ppm), and exchangeable protons (e.g., OH at δ 11.35 ppm) in DMSO-d6d_6 .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 485 [M⁺]) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Ethanol recrystallization is widely used to remove impurities. For polar by-products, column chromatography with silica gel (e.g., using ethyl acetate/hexane gradients) may be employed. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize synthesis to reduce by-products and improve purity?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Temperature Control : Lower reaction temperatures (e.g., 50–60°C) minimize side reactions like decarboxylation .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How do solvent polarity and reaction time influence the stability of intermediates during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may promote hydrolysis. Ethanol balances polarity and reduces side reactions .
  • Reaction Time : Prolonged reflux (>2 hours) risks decomposition; kinetic studies (e.g., sampling at intervals) can identify optimal durations .

Q. What computational methods predict reactivity or guide synthetic pathway design?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in cyclization steps.
  • Retrosynthetic Analysis : Tools like ICSynth (PubChem-based) propose feasible routes using fragment-based algorithms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields from different synthesis protocols?

  • Methodological Answer :

  • Variable Isolation : Systematically test parameters (e.g., solvent, catalyst, temperature) to identify critical factors.
  • By-Product Analysis : Use LC-MS to compare impurity profiles and trace yield differences to side reactions .

Q. How to address conflicting NMR data interpretations in literature?

  • Methodological Answer :

  • Multi-Dimensional NMR : Employ 13C^{13}\text{C}-DEPT or HSQC to resolve overlapping signals.
  • Cross-Validation : Compare with computational NMR predictors (e.g., ACD/Labs) to verify assignments .

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